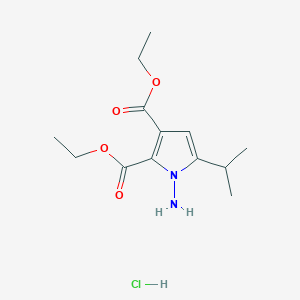

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride

Description

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride is a pyrrole-derived compound featuring two ester groups, an amino substituent at the 1-position, and an isopropyl group at the 5-position. Such software is critical for confirming bond geometries, substituent orientations, and crystallographic parameters, which are essential for understanding reactivity and stability.

Properties

Molecular Formula |

C13H21ClN2O4 |

|---|---|

Molecular Weight |

304.77 g/mol |

IUPAC Name |

diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C13H20N2O4.ClH/c1-5-18-12(16)9-7-10(8(3)4)15(14)11(9)13(17)19-6-2;/h7-8H,5-6,14H2,1-4H3;1H |

InChI Key |

ITWUEFCRKIBSQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride typically involves the reaction of diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of

Biological Activity

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride (CAS No. 938191-11-8) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure and properties position it as a promising candidate for further pharmacological investigation.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂O₄ |

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate; hydrochloride |

| InChI Key | ITWUEFCRKIBSQU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC.Cl |

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study highlighted that pyrrole-based compounds showed potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . this compound's structural similarities to these active compounds suggest it may possess comparable antimicrobial properties.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. Certain studies have shown that modifications in the pyrrole structure can enhance cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms . The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.

Study on Antimicrobial Efficacy

A recent study evaluated various pyrrole derivatives for their antibacterial efficacy. The findings indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria. This compound was included in the screening process, showing promising initial results .

Anticancer Screening

In another research effort focusing on pyrrole derivatives, this compound was tested against several cancer cell lines. Preliminary data suggested that this compound could induce cell death in a dose-dependent manner, highlighting its potential as a lead compound for developing new anticancer agents .

Conclusion and Future Directions

This compound exhibits significant promise due to its structural characteristics and the biological activities observed in related compounds. Further research is necessary to explore its full potential as an antimicrobial and anticancer agent. Future studies should focus on:

- In vitro and in vivo testing : Comprehensive assessments of efficacy and safety.

- Mechanistic studies : Elucidating the precise pathways through which this compound exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, spectroscopic, and synthetic features of Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride with two related compounds from the evidence:

Table 1: Structural and Analytical Comparison

Key Observations:

Structural Diversity: The target compound’s pyrrole core distinguishes it from the pyrazol-pyrimidine hybrid in , which incorporates a nitro group and thioxo functionality. The amino and isopropyl groups in the target may enhance solubility compared to the cyano and phenyl substituents in compound 7c .

Spectroscopic Trends: The target’s ester carbonyl stretches (~1700 cm⁻¹) align with those in and . However, the amino group would introduce N–H stretches (~3300 cm⁻¹), absent in the compared compounds. The isopropyl group’s 1H NMR signals (δ 1.2–1.5) would contrast with the methyl singlets (δ 2.5–3.3) in analogs .

Synthetic Efficiency: While the pyrazol-pyrimidine derivative in achieves a 79% yield, the target’s synthesis may face challenges due to steric hindrance from the isopropyl group or instability of the amino substituent.

Crystallographic Tools :

- Structural validation of the target and analogs likely relies on SHELXL for refinement and ORTEP-3 for graphical representation , ensuring accurate determination of substituent conformations.

Notes on Limitations

- The provided evidence lacks direct data on the target compound, necessitating inferred comparisons.

- Synthesis routes, biological activity, and detailed crystallographic data (e.g., bond lengths, angles) for the target remain speculative without primary literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.